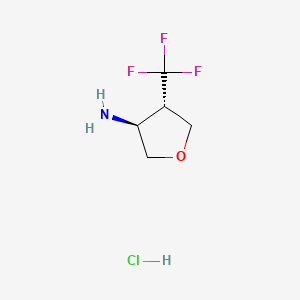
2-Chloro-5-ethenylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-ethenylfuran is an organic compound with the molecular formula C6H5ClO It is a derivative of furan, where a chlorine atom is substituted at the second position and an ethenyl group at the fifth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethenylfuran typically involves the chlorination of 5-ethenylfuran. One common method is to react 5-ethenylfuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product to ensure high purity. Techniques such as distillation and recrystallization are commonly employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-ethenylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution: Products include 2-amino-5-ethenylfuran or 2-thio-5-ethenylfuran.
Oxidation: Products include this compound epoxide or 2-chloro-5-formylfuran.
Reduction: Products include 2-chloro-5-ethylfuran.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-ethenylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-ethenylfuran involves its interaction with various molecular targets. The chlorine atom and the ethenyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylfuran: Similar structure but with a methyl group instead of an ethenyl group.
2-Bromo-5-ethenylfuran: Similar structure but with a bromine atom instead of chlorine.
2-Chloro-5-ethylfuran: Similar structure but with an ethyl group instead of an ethenyl group.
Uniqueness
2-Chloro-5-ethenylfuran is unique due to the presence of both a chlorine atom and an ethenyl group on the furan ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H5ClO |
|---|---|
Molekulargewicht |
128.55 g/mol |
IUPAC-Name |
2-chloro-5-ethenylfuran |
InChI |
InChI=1S/C6H5ClO/c1-2-5-3-4-6(7)8-5/h2-4H,1H2 |
InChI-Schlüssel |
MMNSGSQEIZGYNA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


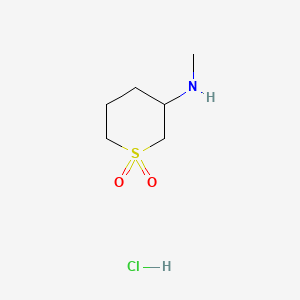
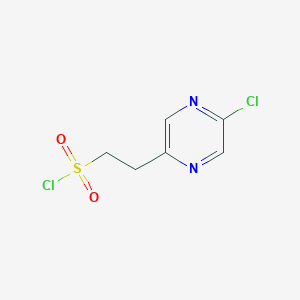
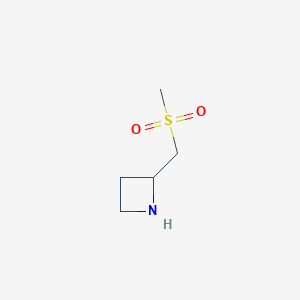
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

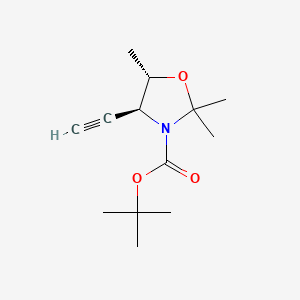
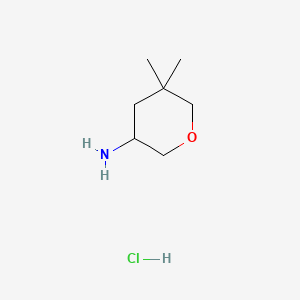
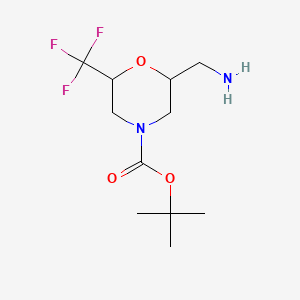
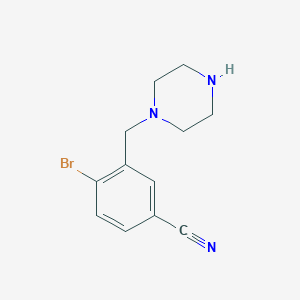
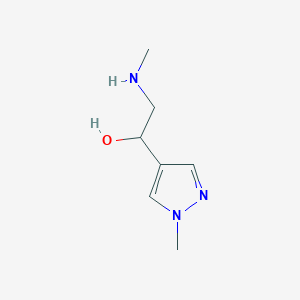
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)
![2-[(1E)-4,4-dimethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13598202.png)
